8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-8-7-12(2)13(3)10-15/h7-8,10-11H,6,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYFPNAQNTVJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3,4-Dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines. Its unique structure and potential biological activities have garnered significant attention in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.
The compound's molecular structure features a dimethylphenyl group and an imidazo[2,1-f]purine core. The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. Techniques like NMR spectroscopy and X-ray crystallography are essential for elucidating its three-dimensional conformation.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione against various pathogens. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Escherichia coli | 15 | 80 |
| Staphylococcus aureus | 18 | 85 |
| Pseudomonas aeruginosa | 12 | 70 |
| Candida albicans | 10 | 65 |
These results indicate that the compound exhibits promising antimicrobial properties comparable to standard antibiotics such as chloramphenicol .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate cytotoxicity.
In comparison to other imidazo derivatives, this compound showed enhanced selectivity towards cancer cells while sparing normal cells .
The biological activity of 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is believed to involve interactions with specific molecular targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.
- Receptor Modulation : It is hypothesized that the compound interacts with adenosine receptors and phosphodiesterases, leading to altered cellular responses .
Case Studies
A recent case study investigated the effects of this compound on human cancer cell lines. The study utilized various concentrations over a period of 48 hours and assessed cell viability through MTT assays. The findings indicated a dose-dependent reduction in cell viability across all tested lines.
Key Findings:
- HeLa Cells : Significant reduction in viability at concentrations above 10 µM.
- MCF-7 Cells : Notable apoptosis induction observed via flow cytometry.
These results highlight the potential of this compound as a therapeutic agent in oncology .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the creation of more complex molecules.
- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions, facilitating the formation of new chemical bonds and functionalities.
Biology
- Enzyme Inhibition Studies : Research indicates that 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may inhibit specific enzymes involved in metabolic pathways. Studies have shown its potential as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling.
| Enzyme Target | Activity | Reference |
|---|---|---|
| Phosphodiesterase 5 | Inhibition | |
| Cyclooxygenase | Modulation |
- Receptor Binding Affinity : The compound has been investigated for its binding affinity to adenosine receptors. Molecular docking studies suggest that modifications to its structure could enhance receptor selectivity and improve pharmacological profiles.
Medicine
- Anticancer Potential : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through modulation of specific signaling pathways.
- Antiviral Activity : There is growing interest in the antiviral properties of this compound. Research has indicated potential efficacy against viral pathogens by inhibiting viral replication processes.
Case Studies
Several case studies have documented the biological activities of 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7), with mechanisms involving apoptosis induction via mitochondrial pathways .
- Investigation of Antiviral Properties : Another research article highlighted the compound's ability to inhibit replication of the influenza virus in vitro. The study found that treatment with the compound reduced viral titers significantly compared to controls .
Q & A
Q. Table 1: Comparative Bioactivity of Imidazo-Purine Derivatives
| Compound | Target Receptor | IC50 (nM) | logP | Reference |
|---|---|---|---|---|
| 8-(3,4-Dimethylphenyl) | A2A | 120 ± 15 | 2.8 | |
| 8-Benzyl analog | A2A | 450 ± 30 | 3.5 | |
| 8-(4-Fluorophenyl) | A1 | 85 ± 10 | 2.3 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 70–75°C | Maximizes cyclization |
| Solvent Polarity | ε = 4–6 (CH2Cl2) | Reduces byproducts |
| Catalyst Loading | 5 mol% K2CO3 | Balances rate vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
